molecular formula C13H15BrN2 B1483637 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole CAS No. 2098135-21-6

4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole

Cat. No.: B1483637
CAS No.: 2098135-21-6
M. Wt: 279.18 g/mol
InChI Key: VMKUIUJXMNTMPW-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole ( 2098135-21-6) is a brominated pyrazole derivative of high interest in medicinal and synthetic chemistry research. With a molecular formula of C13H15BrN2 and a molecular weight of 279.18 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Pyrazoles and their derivatives are a significant class of compounds known for their diverse pharmacological properties . The specific substitution pattern on this pyrazole core makes it a valuable intermediate for exploring new therapeutic agents. Halogenated pyrazolone derivatives, in particular, have been investigated for their potent biological activities. For instance, 4,4-dibromo-5-pyrazolone analogs have been identified as important cytotoxic agents for the treatment of tumor metastasis . Furthermore, pyrazole derivatives have demonstrated a wide spectrum of pharmacological significance in scientific literature, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities . This compound is intended for research applications only, such as in drug discovery, chemical biology, and method development. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-5-methyl-3-phenyl-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-9(2)16-10(3)12(14)13(15-16)11-7-5-4-6-8-11/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKUIUJXMNTMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with liver alcohol dehydrogenase, where it acts as an inhibitor. This inhibition can affect the metabolism of alcohols in the liver, leading to altered biochemical pathways. Additionally, this compound has been shown to interact with titanium tetrachloride to form binary adducts. These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been reported to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells. These actions can lead to disruptions in cellular energy metabolism and calcium homeostasis, which are critical for various cellular functions. Furthermore, the compound’s impact on gene expression and cell signaling pathways can result in altered cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of liver alcohol dehydrogenase involves binding to the enzyme’s active site, preventing the conversion of alcohols to aldehydes. This inhibition can lead to the accumulation of alcohols and subsequent metabolic disturbances. Additionally, the compound’s interaction with titanium tetrachloride suggests a potential for forming stable complexes that can modulate enzymatic activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can inhibit oxidative phosphorylation and calcium uptake over extended periods, leading to sustained disruptions in cellular metabolism. These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including disruptions in metabolic pathways and cellular functions. Studies have reported dose-dependent inhibition of oxidative phosphorylation and calcium uptake, indicating a threshold beyond which toxic effects become pronounced. These findings underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as liver alcohol dehydrogenase. By inhibiting this enzyme, the compound can alter the metabolic flux of alcohols, leading to changes in metabolite levels and biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules can affect its localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound’s interactions with enzymes and proteins can direct it to specific cellular compartments, where it exerts its biochemical effects. For instance, its inhibition of liver alcohol dehydrogenase suggests localization within the liver cells. Additionally, the formation of complexes with titanium tetrachloride may influence its distribution within other cellular organelles.

Biological Activity

4-Bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.

  • Molecular Formula : C13H15BrN2
  • Molecular Weight : 265.18 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives, including this compound, reported effective inhibition against several bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound0.25Staphylococcus aureus
4a0.22Escherichia coli
5a0.25Pseudomonas aeruginosa
7b0.20Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values indicate that the compound demonstrates potent activity against gram-positive bacteria, particularly Staphylococcus aureus .

Anti-inflammatory Properties

In addition to its antimicrobial effects, pyrazole derivatives have shown potential anti-inflammatory activity. A comparative study highlighted that compounds similar to this compound exhibited reduced carrageenan-induced edema in animal models.

Case Study: Carrageenan-Induced Edema

In a rat model, the administration of pyrazole derivatives resulted in:

  • Reduction in paw swelling : The compound significantly reduced inflammation compared to control groups.

This suggests that the compound may inhibit pro-inflammatory cytokines or pathways involved in the inflammatory response .

Anticancer Activity

Emerging research indicates that pyrazole derivatives possess anticancer properties. A study reported that certain analogs of pyrazoles, including those structurally related to our compound of interest, inhibited the proliferation of cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

CompoundGI50 (µM)Cell Line
This compound10PC3 (Prostate Cancer)
CNB-0014.19MCF7 (Breast Cancer)

The growth inhibition (GI50) values suggest that these compounds can effectively target cancer cells, potentially through mechanisms involving tubulin polymerization disruption .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution: Bromo vs. Chloro Derivatives

Comparative studies of isostructural chloro and bromo pyrazoles reveal distinct electronic and steric effects. For example, 4-chloro-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole (hypothetical analog) would exhibit reduced molecular weight (234.5 g/mol vs. 279 g/mol for the bromo compound) and weaker van der Waals interactions due to chlorine’s smaller atomic radius. Bromine’s higher polarizability and electronegativity may enhance halogen bonding, a critical factor in protein-ligand interactions.

Substituent Variations at Position 1 and 3

  • Isopropyl vs. Isopropyl’s branched alkyl chain may improve metabolic stability compared to phenyl .
  • Phenyl vs. Fluorinated Groups (Position 3): Substituting phenyl with heptafluoropropyl (e.g., 4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenyl-1H-pyrazole, MW 405 ) introduces strong electron-withdrawing effects, enhancing resistance to oxidative degradation. Fluorinated groups also increase lipophilicity, improving blood-brain barrier penetration.

Functional Group Modifications at Position 5

  • Methyl vs. Bromomethyl (Position 5): The bromomethyl group in 4-bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (MW ~330 ) introduces additional reactivity for further functionalization, such as nucleophilic substitution, but may reduce stability compared to methyl.

Cyclopropyl and Amine Substitutions

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (MW 279 ) features a cyclopropyl group and an amine.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
4-Bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole 4-Br, 1-iPr, 5-Me, 3-Ph 279 High lipophilicity, potential bioactivity N/A
4-Chloro-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole (hypothetical) 4-Cl, 1-iPr, 5-Me, 3-Ph 234.5 Reduced halogen bonding
4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole 3-C3F7, 5-Ph, 4-Br 405 Enhanced metabolic stability
4-Bromo-5-(bromomethyl)-1-methyl-3-one derivative 5-BrCH2, 1-Me, 4-Br ~330 High reactivity
4-Bromo-3-cyclopropyl-1-phenyl-5-amine 3-cyclopropyl, 5-NH2, 4-Br 279 Hydrogen bonding capability

Research Findings and Implications

  • Biological Activity: Bromo-substituted pyrazoles often outperform chloro analogs in antimicrobial assays due to stronger halogen bonding and lipophilicity . The target compound’s isopropyl group may further enhance membrane permeability.
  • Synthetic Flexibility: Bromine’s versatility enables post-synthetic modifications (e.g., cross-coupling reactions), as demonstrated in ’s bromomethyl derivative .
  • Fluorinated Derivatives: Heptafluoropropyl groups () improve pharmacokinetic profiles but may complicate synthesis due to handling fluorinated reagents .

Q & A

Q. What are the common synthetic routes for 4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole, and what intermediates are critical in its preparation?

The synthesis typically involves multi-step protocols starting with cyclization reactions. For example, pyrazole cores are often constructed via condensation of hydrazines with β-keto esters or diketones, followed by functionalization. Key intermediates include pyrazole-4-carbonyl chlorides (generated via oxidation and acylation of methylpyrazole precursors) . Bromination at the 4-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). The isopropyl and phenyl substituents are introduced via nucleophilic substitution or Suzuki-Miyaura coupling, depending on the starting material .

Q. How is the structural integrity of this compound confirmed experimentally?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR verify substituent positions and regiochemistry (e.g., upfield shifts for methyl groups at C5 and deshielded protons near bromine) .
  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles between the pyrazole ring and substituents (e.g., bromophenyl and isopropyl groups form dihedral angles of ~75°, indicating steric hindrance) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and isotopic patterns (e.g., [M+H]+[\text{M+H}]^+ peaks for C₁₃H₁₄BrN₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

Optimization strategies include:

  • Catalyst selection : Copper(I) catalysts improve regioselectivity in cycloaddition steps, as seen in analogous pyrazole-triazole hybrid syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability during bromination and coupling reactions .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during electrophilic bromination .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product from byproducts like debrominated analogs .

Q. What structural features of this compound influence its biological activity, and how can structure-activity relationships (SAR) be explored?

  • Bromine substituent : Enhances lipophilicity and π-stacking with hydrophobic protein pockets (e.g., observed in σ receptor antagonists with brominated pyrazoles) .
  • Isopropyl group : Steric bulk may reduce off-target interactions, as seen in antitubulin agents where bulky groups improve selectivity .
  • Methodology : SAR studies involve synthesizing analogs (e.g., replacing Br with Cl or CF₃) and testing in receptor-binding assays (e.g., σ₁R/σ₂R binding affinity measurements) . Molecular docking simulations (e.g., AutoDock Vina) predict interactions with target proteins like carbonic anhydrases .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies (e.g., inactive vs. potent derivatives) are addressed through:

  • Assay standardization : Ensure consistent cell lines, receptor isoforms, and incubation times (e.g., σ₁R binding assays in human vs. guinea pig tissues may yield divergent results) .
  • Purity verification : HPLC or TLC analysis to rule out impurities affecting activity .
  • Conformational analysis : X-ray or DFT calculations to compare bioactive conformations (e.g., dihedral angles between pyrazole and phenyl rings influence binding) .

Methodological Recommendations

  • Synthetic challenges : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Crystallization : Slow evaporation from ethyl acetate yields diffraction-quality crystals .
  • Biological assays : Include positive controls (e.g., known σ receptor ligands) to validate experimental setups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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